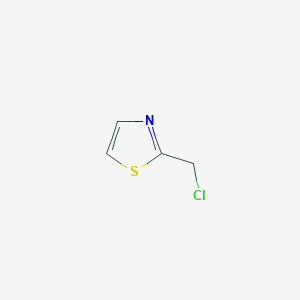

2-(Clorometil)tiazol

Descripción general

Descripción

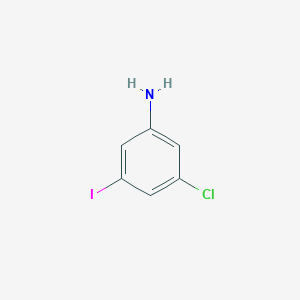

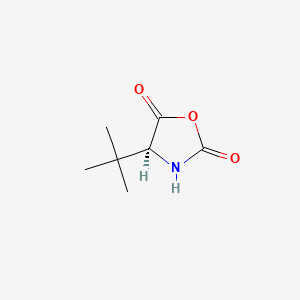

2-(Chloromethyl)thiazole is a chemical compound with the molecular formula C4H4ClNS . It has an average mass of 133.599 Da and a monoisotopic mass of 132.975296 Da . It is used as an intermediate in the preparation of compounds having pesticidal action .

Synthesis Analysis

The synthesis of 2-(Chloromethyl)thiazole involves reacting a compound of a specific formula with a chlorinating agent . Another method involves reacting allyl isothiocyanate with about 2 to 20 times its molar amount of chlorine at a temperature from above 0° to 150° C . A third method involves electrolytic chlorination of 1-isothiocyano-2-chloro-2-propylene at room temperature .Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)thiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

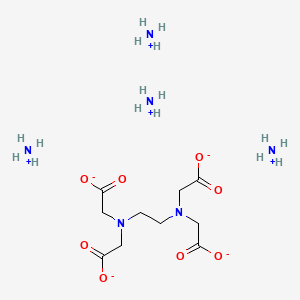

2-(Chloromethyl)thiazole is used for bisphosphonates preparation and structure-related bone antiresorptive properties . It is also used for the preparation and substitution reaction of triphenylphosphine .Physical and Chemical Properties Analysis

2-(Chloromethyl)thiazole has a boiling point of 182℃, a density of 1.338, and a flash point of 64℃ . It should be stored in a well-ventilated place and in a tightly closed container .Aplicaciones Científicas De Investigación

Aplicaciones Farmacéuticas

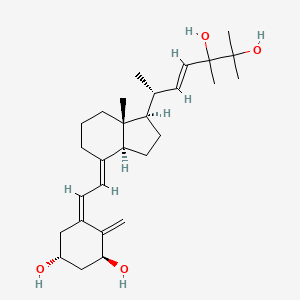

2-(Clorometil)tiazol: es un compuesto versátil en química medicinal debido a su presencia en varias moléculas biológicamente activas. Los derivados del tiazol exhiben una amplia gama de propiedades farmacéuticas, incluyendo actividad antimicrobiana, antirretroviral, antifúngica, anticancerígena, antidiabética, antiinflamatoria, anti-Alzheimer, antihipertensiva, antioxidante y hepatoprotectora . Estos compuestos son integrales en la estructura de varios productos naturales y fármacos sintéticos, como la vitamina B1 (tiamina) y los antibióticos de penicilina.

Aplicaciones Agroquímicas

La síntesis de derivados de This compound se ha utilizado en el desarrollo de compuestos con acción pesticida. Sirve como intermediario en la preparación de varios agroquímicos, jugando un papel crucial en la protección de los cultivos contra plagas y enfermedades .

Aplicaciones Industriales

En el sector industrial, los derivados del tiazol se utilizan como sensibilizadores fotográficos y en la vulcanización del caucho. Estas aplicaciones son esenciales para la producción de materiales fotográficos de alta calidad y productos de caucho duraderos .

Aplicaciones en la Ciencia de los Materiales

This compound: también se encuentra en la ciencia de los materiales, donde se utiliza en la creación de cristales líquidos, sensores, protectores solares, catalizadores, tintes, pigmentos y cromóforos. Estas aplicaciones son significativas en el desarrollo de materiales avanzados con propiedades específicas para los avances tecnológicos .

Propiedades Analgésicas y Antiinflamatorias

Algunos derivados del tiazol han mostrado significativas actividades analgésicas y antiinflamatorias. Esto los convierte en candidatos potenciales para el desarrollo de nuevos medicamentos para el alivio del dolor y antiinflamatorios .

Propiedades Anticancerígenas

Los compuestos del tiazol se han estudiado por sus propiedades anticancerígenas. Por ejemplo, voreloxina es un derivado del tiazol que se une al ADN e interactúa con la topoisomerasa II, lo que lleva a roturas de doble cadena del ADN, un arresto de la fase G2 y, en última instancia, a la muerte celular. Este mecanismo se está explorando por su posible uso en terapia contra el cáncer .

Mecanismo De Acción

Target of Action

2-(Chloromethyl)thiazole is primarily employed as an intermediate in the preparation of compounds having pesticidal action . .

Mode of Action

It is known to be used in the synthesis of compounds with pesticidal action , suggesting it may interact with biological targets to exert its effects

Biochemical Pathways

As an intermediate in the synthesis of pesticidal compounds , it may play a role in the biochemical pathways related to these compounds

Result of Action

As an intermediate in the synthesis of compounds with pesticidal action , it is likely to contribute to the overall effects of these compounds. More research is needed to elucidate the specific molecular and cellular effects of 2-(Chloromethyl)thiazole.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative. For instance, some thiazole derivatives have been found to inhibit certain enzymes, while others may bind to proteins and alter their function .

Cellular Effects

The cellular effects of 2-(Chloromethyl)thiazole are currently unknown. Thiazole derivatives have been found to influence cell function in various ways. For example, some thiazole derivatives can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

2-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-3-4-6-1-2-7-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAKAIBZKYHXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555742 | |

| Record name | 2-(Chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3364-78-1 | |

| Record name | 2-(Chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

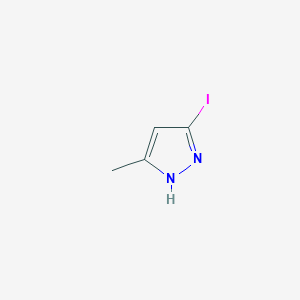

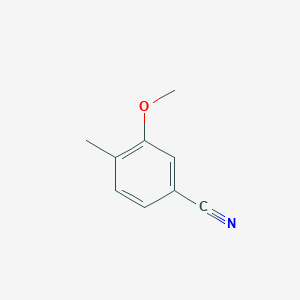

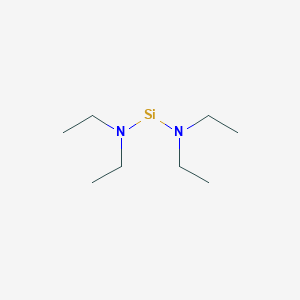

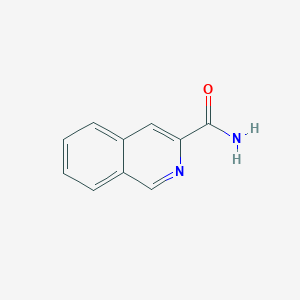

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.